molecular formula C13H24N2O6*C12H23N B613708 N-Boc-3-(Boc-amino)-D-alanine CAS No. 159652-30-9

N-Boc-3-(Boc-amino)-D-alanine

Cat. No. B613708
M. Wt: 304,34*181,32 g/mole
InChI Key:
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Description

“N-Boc-3-(Boc-amino)-D-alanine” seems to be a compound that involves Boc (tert-butoxycarbonyl) protection. Boc is a protecting group used in organic synthesis. The Boc group is added to a molecule to prevent unwanted reactions at the amine group12.



Synthesis Analysis

In general, Boc-protected amines can be synthesized from various amines3. A method for the synthesis of amides from N-Boc-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides34.



Molecular Structure Analysis

The molecular structure of Boc-protected amines generally involves a carbamate (OC(O)N) group attached to a tert-butyl group12.



Chemical Reactions Analysis

Boc-protected amines can participate in various chemical reactions. For example, they can be used in the synthesis of amides3. Also, a mild method for the selective deprotection of the N-Boc group has been reported, using oxalyl chloride in methanol5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected amine would depend on the specific compound. For example, 3-(Boc-amino)propyl bromide has a molecular weight of 238.12 g/mol6.


Scientific Research Applications

Solid Phase Synthesis of Polyamides

The solid phase synthesis methodology utilizes N-Boc-3-(Boc-amino)-D-alanine and related compounds for the preparation of sequence-specific DNA binding polyamides. These polyamides, containing N-methylimidazole and N-methylpyrrole amino acids, demonstrate high stepwise coupling yields and are significant for analyzing DNA binding affinity and sequence specificity (Baird & Dervan, 1996).

Synthesis of α-Alkyl-β-(sec-Amino)alanines

N-Boc-3-(Boc-amino)-D-alanine is instrumental in the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring opening reactions. This methodology provides a convenient route to optically pure α-alkyl-β-(sec-amino)alanines, serving as non-protein amino acids for further applications (Olma, Lasota, & Kudaj, 2011).

Selective Nitrolytic Deprotection

Selective nitrolytic deprotection techniques involving N-Boc-3-(Boc-amino)-D-alanine and its derivatives offer a method to deprotect N-Boc-amines and N-Boc-amino acids efficiently. This approach is notable for preserving the configuration of substrates and demonstrates remarkable selectivity, particularly useful in peptide synthesis (Strazzolini, Melloni, & Giumanini, 2001).

Molecular Discrimination by Self-Assembled Capsules

Research involving N-Boc-3-(Boc-amino)-D-alanine derivatives explores their molecular discrimination capabilities when bound to self-assembled cylindrical capsules. This study, using NMR spectroscopy and computational modeling, has implications for understanding the molecular recognition and binding affinities of protected amino acid esters (Hayashida, Šebo, & Rebek, 2002).

Synthesis of Chiral Amino Acid Derivatives

N-Boc-3-(Boc-amino)-D-alanine is also used in the synthesis of chiral amino acid derivatives, which are essential for developing cationic methacrylate polymers. These polymers, containing amino acid-based chiral monomers, demonstrate controlled synthesis, molecular weight, and pH responsiveness, highlighting their potential in biotechnological applications (Kumar, Roy, & De, 2012).

Safety And Hazards

The safety and hazards associated with a Boc-protected amine would depend on the specific compound. For example, 3-Boc-aminopiperidine is a chemical compound that should be handled with appropriate safety measures7.


properties

IUPAC Name

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(Boc-amino)-D-alanine

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